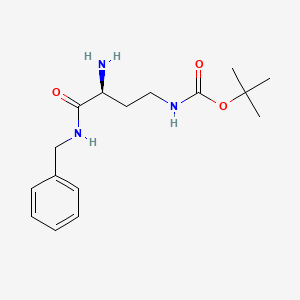
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is characterized by its unique structure, which includes an acetamido group, an ethyl group, and a methyl group attached to a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-acetamido-2-ethyl-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as distillation and crystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Aminolysis: Amines under mild heating conditions.
Major Products Formed
Hydrolysis: 4-acetamido-2-ethyl-6-methylbenzoic acid and ethanol.
Reduction: Corresponding alcohol.
Aminolysis: Corresponding amide.
Applications De Recherche Scientifique
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl 4-acetamido-2-ethyl-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological pathways. The acetamido group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the acetamido, ethyl, and methyl groups.
Methyl benzoate: Similar ester structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a different aromatic structure
Uniqueness
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate is unique due to the presence of the acetamido group, which imparts additional chemical reactivity and potential biological activity. The combination of ethyl and methyl groups further distinguishes it from simpler esters, providing unique properties and applications .
Propriétés
Numéro CAS |
5411-18-7 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
ethyl 4-acetamido-2-ethyl-6-methylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-5-11-8-12(15-10(4)16)7-9(3)13(11)14(17)18-6-2/h7-8H,5-6H2,1-4H3,(H,15,16) |
Clé InChI |
LMWQHVYVHSVFOK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)NC(=O)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)





![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
